3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The "3,4,4-trimethyl" designation indicates methyl substituents at positions 3 and 4 (two methyl groups) on the imidazo[4,5-c]pyridine scaffold. Despite promising activity, imidazo[4,5-c]pyridine derivatives have lagged behind imidazo[1,2-a]pyridines in clinical development, largely due to insufficient structure-activity relationship (SAR) studies and synthetic challenges .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3,4,4-trimethyl-6,7-dihydro-5H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-9(2)8-7(4-5-11-9)10-6-12(8)3/h6,11H,4-5H2,1-3H3 |
InChI Key |
ZMLQNZKQCOQMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)N=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the desired imidazo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Target-Specific Activity Comparisons
BTK Inhibition
Imidazo[4,5-c]pyridine derivatives exhibit superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridines. For example:
BET Protein Binding
The imidazo[4,5-c]quinoline core in I-BET151 (a BET inhibitor) shares mechanistic similarities with imidazo[4,5-c]pyridine. Both form critical hydrogen bonds with Asn140 and water-mediated interactions in BRD4’s Kac site . However, imidazo[4,5-c]pyridine’s smaller size may reduce off-target effects compared to tricyclic analogues.
Table 2: Toxicity Parameters of Selected Compounds
Biological Activity
3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure allows for significant interaction with various biological targets. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- CAS Number : 18096-48-5
The compound features three methyl groups attached to the imidazole ring, which enhances its chemical reactivity and biological properties compared to similar compounds.
Enzyme Inhibition
Research indicates that 3,4,4-trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits potential as an enzyme inhibitor . Its mechanism typically involves binding to active sites of enzymes or receptors.
- Aurora Kinase Inhibition : Studies have shown that derivatives of this compound can selectively inhibit Aurora kinases, which are crucial in cell division and have been implicated in cancer progression. For instance:
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cell lines.
These results indicate a promising cytotoxic effect against several cancer types.
Receptor Modulation
3,4,4-trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has also been studied for its ability to modulate various receptors. Research suggests that it can act on specific neurotransmitter receptors and may influence neurological pathways.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells through apoptosis induction mechanisms.
- Interaction with Kinases : The binding affinity and selectivity for Aurora kinases were assessed using molecular docking studies that confirmed the compound's potential as a lead in anti-cancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
